molecular formula C19H22N4OS B4185694 2-[(4-CYCLOHEXYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(1H-INDOL-3-YL)ETHAN-1-ONE

2-[(4-CYCLOHEXYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(1H-INDOL-3-YL)ETHAN-1-ONE

Cat. No.: B4185694
M. Wt: 354.5 g/mol
InChI Key: UXVNGOXWGIITLX-UHFFFAOYSA-N
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Description

2-[(4-CYCLOHEXYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(1H-INDOL-3-YL)ETHAN-1-ONE is a complex organic compound that features a triazole ring, an indole ring, and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-CYCLOHEXYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(1H-INDOL-3-YL)ETHAN-1-ONE typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Cyclohexyl Group: This step often involves the use of Grignard reagents or other organometallic compounds to introduce the cyclohexyl group.

    Formation of the Indole Ring: The indole ring can be synthesized via Fischer indole synthesis or other established methods.

    Thioether Formation: The final step involves the formation of the thioether linkage, typically through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[(4-CYCLOHEXYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(1H-INDOL-3-YL)ETHAN-1-ONE can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[(4-CYCLOHEXYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(1H-INDOL-3-YL)ETHAN-1-ONE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: Its structural features suggest potential pharmacological activity, making it a candidate for the development of new therapeutic agents.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-[(4-CYCLOHEXYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(1H-INDOL-3-YL)ETHAN-1-ONE exerts its effects would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds like metronidazole and tinidazole share structural similarities with the triazole ring.

    Indole Derivatives: Compounds such as tryptophan and serotonin feature the indole ring.

    Thioether Compounds: Molecules like methionine and thioanisole contain thioether linkages.

Uniqueness

What sets 2-[(4-CYCLOHEXYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(1H-INDOL-3-YL)ETHAN-1-ONE apart is the combination of these structural motifs in a single molecule, which could confer unique chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

2-[(4-cyclohexyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-1-(1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4OS/c1-13-21-22-19(23(13)14-7-3-2-4-8-14)25-12-18(24)16-11-20-17-10-6-5-9-15(16)17/h5-6,9-11,14,20H,2-4,7-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXVNGOXWGIITLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C2CCCCC2)SCC(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-CYCLOHEXYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(1H-INDOL-3-YL)ETHAN-1-ONE
Reactant of Route 2
Reactant of Route 2
2-[(4-CYCLOHEXYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(1H-INDOL-3-YL)ETHAN-1-ONE
Reactant of Route 3
Reactant of Route 3
2-[(4-CYCLOHEXYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(1H-INDOL-3-YL)ETHAN-1-ONE
Reactant of Route 4
Reactant of Route 4
2-[(4-CYCLOHEXYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(1H-INDOL-3-YL)ETHAN-1-ONE
Reactant of Route 5
Reactant of Route 5
2-[(4-CYCLOHEXYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(1H-INDOL-3-YL)ETHAN-1-ONE
Reactant of Route 6
Reactant of Route 6
2-[(4-CYCLOHEXYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(1H-INDOL-3-YL)ETHAN-1-ONE

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